

Preliminary Toxicity Profile of Cerium-Based Nanoparticles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cergem

Cat. No.: B10828642

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo toxicity screening of cerium oxide nanoparticles (CeO₂-NPs). The primary objective of this document is to consolidate the existing toxicological data to inform early-stage safety assessments in the drug development pipeline. This guide details experimental methodologies for cytotoxicity, acute systemic toxicity, and sub-chronic toxicity, presents quantitative findings in a structured format, and illustrates key experimental workflows and potential mechanistic pathways.

In Vitro Toxicity Assessment

The initial phase of toxicity screening focused on evaluating the potential of CeO₂-NPs to induce cell death (cytotoxicity) in various cell lines.

Multi-Dose Short-Term (24h) Cytotoxicity Assay:

- Cell Lines:
 - A549 and Calu-3 (human lung epithelial cells) were utilized to model the pulmonary system.[1][2][3]
 - 3T3 (interstitial tissue model) was also included in the assessment.[1][2][3]

- **Exposure:** Cells were exposed to varying concentrations of CeO₂-NPs for a duration of 24 hours.[1][2][3]
- **Endpoints:** Cellular viability was assessed to determine the cytotoxic potential of the nanoparticles.

Cell Line	Exposure Duration	Key Findings	Reference
A549, Calu-3, 3T3	24 hours	Minor toxicity observed in acute exposures.	[1][2][3]

In Vivo Toxicity Assessment

In vivo studies were conducted to evaluate the systemic toxicity of cerium-based compounds following acute and sub-chronic exposure.

Acute Oral Toxicity Study:

- **Animal Model:** Wistar rats.
- **Administration:** A single oral gavage administration of nanocrystalline cerium dioxide.
- **Endpoint:** Determination of the median lethal dose (LD50).[4]

Acute Inhalation Toxicity Study:

- **Animal Model:** Rats.
- **Administration:** Head and nose inhalation exposure to CeO₂-NPs.
- **Post-Exposure Observation:** 24 hours, 48 hours, and 14 days.[5]
- **Endpoints:**
 - Cell viability, lactate dehydrogenase (LDH), total protein, and alkaline phosphatase levels in bronchoalveolar lavage fluid (BALF).[5]

- Total leukocyte count and percentage of neutrophils in BALF.[5]
- Concentrations of pro-inflammatory cytokines (IL-1 β , TNF- α , and IL-6) in BALF and blood. [5]
- Malondialdehyde and reduced glutathione (GSH) levels in the lung.[5]
- Histopathological examination of lung tissue.[5]

Sub-chronic Oral Toxicity Study (90-Day):

- Animal Model: Wistar rats.
- Administration: Daily oral gavage of cerium nitrate at doses of 0, 0.2, 75, 150, and 300 mg/kg body weight/day for 90 days.[6]
- Recovery Period: 28 days for the highest dose group and control group.[6]
- Endpoints: Mortality, clinical abnormalities, body weight, food consumption, hematology, serum biochemistry, urinalysis, gross necropsy, and histopathology.[6]

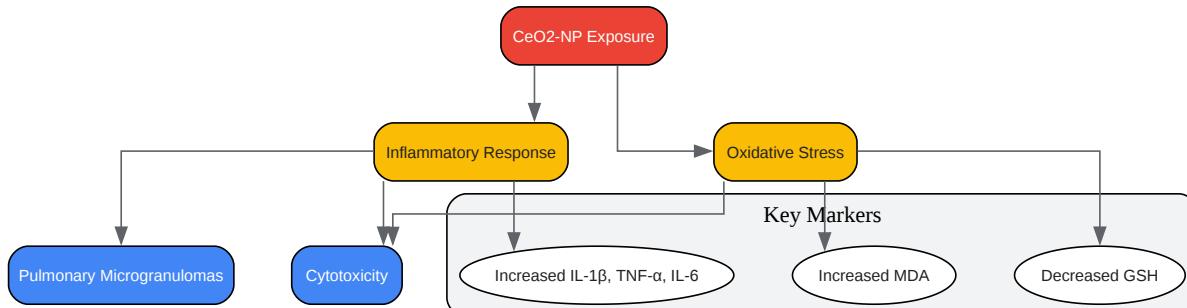
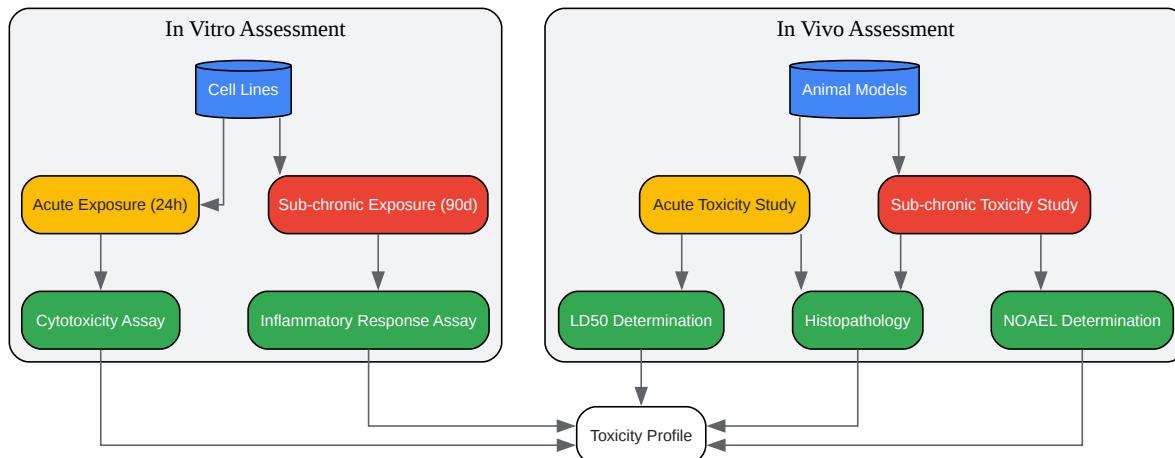
Combined Repeated-Dose and Reproductive/Developmental Toxicity Screening:

- Animal Model: Sprague-Dawley rats.
- Administration: Daily oral gavage of CeO₂-NPs at doses of 0, 100, 300, and 1000 mg/kg during pre-mating, mating, gestation, and early lactation.[7]
- Endpoints: General systemic and reproductive/developmental parameters, and biodistribution of cerium in parental and pup tissues.[7]

Study Type	Compound	Animal Model	Route	Key Findings	Reference
Acute Toxicity	Nanocrystalline cerium dioxide	Rat	Oral	LD50: 2000 mg/kg.[4]	[4]
Acute Toxicity	Cerium oxide nanoparticles	Rat	Inhalation	Decreased cell viability, increased inflammatory markers (IL-1 β , TNF- α , IL-6), oxidative stress, and pulmonary microgranulomas.[5]	[5]
Sub-chronic Toxicity (90-day)	Cerium nitrate	Wistar Rat	Oral	NOAEL: 75 mg/kg bw/day. At 300 mg/kg, observed decreased body weight in males, and changes in hematological and serum biochemistry parameters. [6]	[6]
Combined Repeated-Dose and Reproductive/	Cerium oxide nanoparticles	Sprague-Dawley Rat	Oral	No marked systemic or reproductive/development	[7]

Developmental Toxicity	al toxicities up to 1000 mg/kg. No systemic absorption detected. [7]
------------------------	--

Sub-chronic In Vitro Toxicity Assessment



Recognizing the limitations of acute studies, long-term in vitro models were employed to assess the cumulative effects of CeO₂-NPs.

Sub-chronic (90-Day) Exposure on a Human Airway Model:

- Model: Reconstituted primary human airway epithelial model (MucilAir™) cultured at the Air-Liquid Interface (ALI).[\[1\]](#)[\[2\]](#)
- Exposure: Repeated exposure to CeO₂-NPs over a period of up to 90 days.[\[1\]](#)[\[2\]](#)
- Endpoints: Cytotoxic and inflammatory responses.[\[1\]](#)[\[2\]](#)

Model	Exposure Duration	Key Findings	Reference
Primary human airway epithelial model	60-90 days	Cytotoxic and inflammatory responses observed after 60 days of exposure. [1] [2]	[1] [2]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. A Complete In Vitro Toxicological Assessment of the Biological Effects of Cerium Oxide Nanoparticles: From Acute Toxicity to Multi-Dose Subchronic Cytotoxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanocrystalline cerium dioxide efficacy for prophylaxis of erosive and ulcerative lesions in the gastric mucosa of rats induced by stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute inhalation toxicity of cerium oxide nanoparticles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subchronic toxicity of cerium nitrate by 90-day oral exposure in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety assessment of cerium oxide nanoparticles: combined repeated-dose toxicity with reproductive/developmental toxicity screening and biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Toxicity Profile of Cerium-Based Nanoparticles: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828642#preliminary-toxicity-screening-of-cergem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com